4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol
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Overview
Description
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a benzyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as sodium hydride and para-fluorobenzylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to its specific combination of functional groups and its tetrahydropyran ring structure
Properties
Molecular Formula |
C18H30N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[2-[[4-(dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C18H30N2O2/c1-17(2)14-18(21,10-12-22-17)9-11-19-13-15-5-7-16(8-6-15)20(3)4/h5-8,19,21H,9-14H2,1-4H3 |
InChI Key |
VKVFYAGMEATUGN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)O)C |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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